2-Methoxybutyl Acetate

Description

BenchChem offers high-quality 2-Methoxybutyl Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxybutyl Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

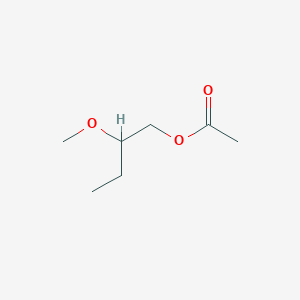

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(9-3)5-10-6(2)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUWDFWEMWMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566680 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173168-18-7 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxybutyl Acetate (CAS Number: 1173168-18-7), a versatile chemical compound with emerging applications in various scientific domains. From its fundamental physicochemical properties and synthesis to its practical applications and safety considerations, this document serves as a critical resource for professionals in research and development.

Chemical Identity and Structure

2-Methoxybutyl Acetate, also known as Acetic Acid 2-Methoxybutyl Ester, is an organic compound with the chemical formula C₇H₁₄O₃[1][2][3]. Its structure features a butyl acetate backbone with a methoxy group at the second carbon position. This unique arrangement of functional groups imparts specific properties that are of interest in various chemical syntheses.

Molecular Structure:

Figure 1: Chemical structure of 2-Methoxybutyl Acetate.

Physicochemical Properties

Understanding the physicochemical properties of 2-Methoxybutyl Acetate is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 1173168-18-7 | [2][4] |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3] |

| Molecular Weight | 146.19 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow, clear liquid | [5][6] |

| Purity | >97.0% (GC) | [4][5][6] |

| Physical State | Liquid | [4][5] |

| Storage Temperature | Room temperature | [1][5] |

| Synonyms | Acetic Acid 2-Methoxybutyl Ester | [5][6][7] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for 2-Methoxybutyl Acetate are often proprietary, a general laboratory-scale synthesis can be proposed based on standard esterification reactions. A plausible method involves the reaction of 2-methoxybutan-1-ol with acetyl chloride or acetic anhydride in the presence of a suitable catalyst.

Hypothetical Synthesis Workflow:

Figure 2: A generalized workflow for the synthesis of 2-Methoxybutyl Acetate.

Applications in Research and Development

2-Methoxybutyl Acetate is primarily utilized as a solvent in various industrial applications, including paints, coatings, and varnishes, owing to its effective dissolving properties and moderate evaporation rate.[1] It is also found in the formulation of inks, adhesives, and cleaning products.[1] In the realm of cosmetics and perfumes, its mild odor and low toxicity make it a suitable component.[1]

For the target audience of researchers and drug development professionals, its potential lies in its utility as a non-polar solvent in organic synthesis and as a building block for more complex molecules. While direct applications in drug development are not yet widely documented in peer-reviewed literature, its structural motifs suggest potential for its use as an intermediate in the synthesis of novel chemical entities. Some suppliers categorize it under "Oncology Drug Intermediates" and "Enzyme Inhibitor Intermediates," indicating its potential role in these areas.[1]

Analytical Methodologies

The characterization and quantification of 2-Methoxybutyl Acetate are crucial for quality control and research applications. The primary method for purity assessment is Gas Chromatography (GC).[4][5][6] For structural elucidation, standard spectroscopic techniques are employed.

Suggested Analytical Workflow:

-

Purity Analysis (GC-FID):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

-

Structural Confirmation (NMR & MS):

-

¹H NMR: Expected to show characteristic shifts for the methoxy group, the acetyl group, and the butyl chain protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (GC-MS): Will provide the molecular ion peak and a characteristic fragmentation pattern for structural confirmation.

-

Safety and Handling

Although a specific, detailed safety data sheet (SDS) for 2-Methoxybutyl Acetate (CAS 1173168-18-7) is not widely available in the initial search results, general safety precautions for similar acetate esters should be followed. It is important to distinguish its safety profile from the more well-studied and hazardous 2-methoxyethyl acetate.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

2-Methoxybutyl Acetate is a chemical compound with established uses as a solvent and potential for broader applications in organic synthesis and as an intermediate for complex molecules. This guide has provided a foundational understanding of its chemical identity, properties, synthesis, and analytical methods. As research progresses, a more detailed understanding of its reactivity and utility in specialized fields such as drug discovery is anticipated.

References

-

MySkinRecipes. 2-Methoxybutyl Acetate. [Link]

-

R.S. Hughes. Material Safety Data Sheet. [Link]

-

ATSDR. ANALYTICAL METHODS. [Link]

-

CPAChem. Safety data sheet. [Link]

-

SIELC Technologies. 2-Methoxyethyl acetate. [Link]

Sources

- 1. 2-Methoxybutyl Acetate [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Methoxybutyl Acetate | 1173168-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Methoxybutyl Acetate | 1173168-18-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

physicochemical properties of 2-Methoxybutyl Acetate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxybutyl Acetate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and safety considerations for 2-Methoxybutyl Acetate (CAS No. 1173168-18-7). As a member of the ester and ether chemical families, this compound serves as a versatile solvent in various industrial formulations. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental insights, and safety protocols to ensure its effective and safe utilization.

Chemical Identity and Molecular Structure

2-Methoxybutyl Acetate, also known as Acetic Acid 2-Methoxybutyl Ester, is an organic compound characterized by the presence of both an ester and an ether functional group.[1] This dual functionality influences its solvency and other physical properties.

Key Identifiers:

Caption: Chemical structure of 2-Methoxybutyl Acetate.

Physicochemical Properties

The properties of 2-Methoxybutyl Acetate make it a suitable solvent for various applications, particularly where a moderate evaporation rate is desired.[4] The available data is summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 146.18 g/mol [1], 146.19 g/mol [3][4][5] | [1][3][4][5] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2][3] |

| Physical State | Liquid (at 20°C) | [3][5] |

| Purity | ≥95%[1], >97.0% (GC)[2][3] | [1][2][3] |

| Flash Point | 57 °C | [3] |

| Solubility | Data for the isomer 3-Methoxybutyl Acetate shows slight solubility in water (60.68 g/L at 20-25°C).[6][7][8] Data for 2-Methoxyethyl acetate shows it dissolves in water.[9] Specific data for 2-Methoxybutyl Acetate is not readily available. | [6][7][8][9] |

| Boiling Point | Data for the isomer 3-Methoxybutyl Acetate is 172 °C.[6][7][10] Data for 2-Methoxyethyl acetate is 145 °C.[11] Specific data for 2-Methoxybutyl Acetate is not available. | [6][7][10][11] |

| Melting Point | Data for the isomer 3-Methoxybutyl Acetate is -80 °C.[7][10] Data for 2-Methoxyethyl acetate is -65 °C.[11] Specific data for 2-Methoxybutyl Acetate is not available.[5] | [5][7][10][11] |

| Density | Data for the isomer 3-Methoxybutyl Acetate is 0.96 g/cm³.[6][7] Data for 2-Methoxyethyl acetate is 1.009 g/mL. Specific data for 2-Methoxybutyl Acetate is not available.[5] | [5][6][7] |

| Refractive Index | Data for the isomer 3-Methoxybutyl Acetate is 1.4070-1.4090.[6][7] Data for 2-Methoxyethyl acetate is 1.402. Specific data for 2-Methoxybutyl Acetate is not available.[5] | [5][6][7] |

Computational Chemistry Data:

-

Topological Polar Surface Area (TPSA): 35.53 Ų[1]

-

LogP (Octanol-Water Partition Coefficient): 0.9745[1]

-

Hydrogen Bond Acceptors: 3[1]

-

Hydrogen Bond Donors: 0[1]

-

Rotatable Bonds: 4[1]

Applications in Research and Industry

Due to its effective dissolving properties and moderate evaporation rate, 2-Methoxybutyl Acetate is primarily utilized as a solvent.[4] Its applications span several industries:

-

Paints and Coatings: It is used in the formulation of paints, varnishes, and wood finishes, where it helps to improve flow and leveling for a smooth finish.[4]

-

Inks and Adhesives: The compound acts as a carrier for resins and pigments, enhancing the performance and durability of inks and adhesives.[4]

-

Cleaning Products: It is an active component in degreasers and surface cleaners, effectively removing oils and greases.[4]

-

Cosmetics and Perfumes: Its mild odor and low toxicity make it a suitable ingredient in the cosmetics and perfume industries.[4]

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Methoxybutyl Acetate is classified as a flammable liquid and vapor (H226).[3]

Precautionary Measures and Storage

Safe handling and storage are critical to prevent accidents.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and explosion-proof equipment.[3] Ground and bond containers and receiving equipment to prevent static discharges.[3] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[3]

-

Storage: Keep the container tightly closed.[3] It is recommended to store the compound in a cool, dark place, sealed in a dry environment at 2-8°C.[1]

Experimental Protocol: Flash Point Determination

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air. For a combustible liquid like 2-Methoxybutyl Acetate, a closed-cup method provides a reliable and conservative measurement.

Principle: The Pensky-Martens closed-cup test is a standard method for determining the flash point of flammable liquids. The sample is heated at a controlled rate in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Caption: Workflow for Flash Point Determination via Closed-Cup Method.

Step-by-Step Methodology:

-

Apparatus Preparation:

-

Thoroughly clean and dry the test cup and lid of the Pensky-Martens flash point tester to remove any residual solvent from previous tests.

-

Verify the calibration of the temperature probe against a certified reference thermometer.

-

-

Sample Handling:

-

Pour the 2-Methoxybutyl Acetate sample into the test cup up to the filling mark. Ensure the sample is free of air bubbles and any surface film.

-

Causality: An accurate sample volume is crucial as the vapor-to-air ratio in the headspace is a critical factor for ignition.

-

-

Test Execution:

-

Secure the lid onto the cup, ensuring a tight seal. Insert the calibrated thermometer and stirrer into their respective positions.

-

Begin heating the apparatus at a slow, controlled rate (e.g., 5-6°C per minute).

-

Start the stirrer and maintain a constant stirring speed throughout the test. Stirring ensures uniform temperature distribution within the sample.

-

As the sample temperature approaches the expected flash point (for 2-Methoxybutyl Acetate, start testing around 40°C), begin applying the test flame.

-

At regular temperature intervals (e.g., every 1°C), operate the shutter mechanism to introduce the test flame into the vapor space for approximately one second and then withdraw it.

-

-

Data Recording and Validation:

-

The observed flash point is the lowest temperature reading on the thermometer at which the application of the test flame causes a distinct flash inside the cup.

-

Record this temperature. Do not confuse a true flash with a bluish halo that may surround the test flame.

-

Record the ambient barometric pressure. The observed flash point must be corrected to standard atmospheric pressure (101.3 kPa) to ensure comparability of results. This is a self-validating step, as it normalizes the data to a universal standard.

-

Repeat the test with a fresh sample to ensure reproducibility. The results should agree within a specified tolerance (e.g., ±1°C).

-

References

- ChemScene. (n.d.). 2-Methoxybutyl acetate.

- TCI AMERICA. (n.d.). 2-Methoxybutyl Acetate 1173168-18-7.

- MySkinRecipes. (n.d.). 2-Methoxybutyl Acetate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methoxybutyl Acetate 1173168-18-7.

- Lab Pro Inc. (n.d.). 2-Methoxybutyl Acetate, 5G - A1675-5G.

- LookChem. (n.d.). Cas 4435-53-4, 3-Methoxybutyl acetate.

- ChemicalBook. (n.d.). 3-Methoxybutyl acetate | 4435-53-4.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-methoxybutyl acetate.

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol acetate.

- Sigma-Aldrich. (n.d.). 2-Methoxyethyl acetate reagent grade, 98%.

- ChemicalBook. (n.d.). 2-Methoxyethyl acetate | 110-49-6.

- Toxics Use Reduction Institute. (n.d.). 3-Methoxy Butyl Acetate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methoxybutyl Acetate | 4435-53-4.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Methoxybutyl Acetate | 1173168-18-7 | TCI AMERICA [tcichemicals.com]

- 3. 2-Methoxybutyl Acetate | 1173168-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2-Methoxybutyl Acetate [myskinrecipes.com]

- 5. labproinc.com [labproinc.com]

- 6. Cas 4435-53-4,3-Methoxybutyl acetate | lookchem [lookchem.com]

- 7. 3-Methoxybutyl acetate | 4435-53-4 [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. 2-Methoxyethanol acetate - DCCEEW [dcceew.gov.au]

- 10. DOSS [doss.turi.org]

- 11. 2-Methoxyethyl acetate | 110-49-6 [chemicalbook.com]

An In-depth Technical Guide to 2-Methoxybutyl Acetate: Properties and Analytical Workflow

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 2-Methoxybutyl Acetate. It provides an in-depth look at its molecular characteristics and outlines a detailed, field-proven protocol for its analysis, ensuring scientific integrity and reproducibility.

Core Molecular and Physical Properties

2-Methoxybutyl Acetate, also known as Acetic Acid 2-Methoxybutyl Ester, is an organic solvent with applications in various industrial and research settings.[1][2][3][4] Its utility is largely dictated by its physicochemical properties, which are summarized below. A precise understanding of these characteristics is fundamental for its application in experimental design, formulation, and synthesis.

Quantitative data, compiled from authoritative chemical suppliers and databases, offers a clear overview of the compound's key attributes. This information is crucial for everything from reaction stoichiometry calculations to safety and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | ChemScene, MySkinRecipes, TCI, Lab Pro Inc.[1][2][3][5] |

| Molecular Weight | 146.18 g/mol / 146.19 g/mol | ChemScene, MySkinRecipes, TCI, Lab Pro Inc.[1][2][3][5][6] |

| CAS Number | 1173168-18-7 | ChemScene, MySkinRecipes, TCI[1][2][3] |

| Appearance | Colorless to Light Yellow Liquid | TCI[3] |

| Purity (Typical) | >97.0% (by GC) | TCI, Lab Pro Inc., Sigma-Aldrich[3][5][7] |

| Synonyms | Acetic Acid 2-Methoxybutyl Ester | ChemScene, TCI[1][3][4] |

Causality in Experimental Design: The Importance of Purity Verification

In research and drug development, the purity of a solvent or reagent is not merely a specification—it is a critical variable that can profoundly impact experimental outcomes. Impurities can introduce confounding variables, lead to unintended side reactions, or affect the crystallization and polymorphism of an active pharmaceutical ingredient (API). Therefore, the verification of purity, often stated on the certificate of analysis, is a non-negotiable step in rigorous scientific practice.

Gas Chromatography (GC) is a standard and powerful technique for assessing the purity of volatile compounds like 2-Methoxybutyl Acetate.[3][5] When coupled with a Mass Spectrometer (MS), it allows for not only the quantification of the primary compound but also the identification of potential impurities. The choice of GC-MS is deliberate: it provides orthogonal data (retention time from GC, mass-to-charge ratio from MS) that offers a high degree of confidence in the analytical result.

Self-Validating Protocol: Purity Analysis of 2-Methoxybutyl Acetate by GC-MS

This protocol describes a self-validating system for determining the purity of a 2-Methoxybutyl Acetate sample. The methodology includes system suitability checks to ensure the instrumentation is performing correctly before sample analysis, thus ensuring the trustworthiness of the generated data.

Materials and Reagents

-

2-Methoxybutyl Acetate sample

-

High-purity Hexane (or other suitable solvent, HPLC grade or higher)

-

Helium (carrier gas), 99.999% purity or higher

-

Autosampler vials with caps

-

Microsyringe

Instrumentation

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

Experimental Workflow

Step 1: Standard and Sample Preparation

-

Blank Preparation: Fill an autosampler vial with the analysis solvent (e.g., Hexane). This is used to identify any signals originating from the solvent or system contamination.

-

System Suitability Standard: Prepare a dilute solution of the 2-Methoxybutyl Acetate reference standard in the solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a solution of the 2-Methoxybutyl Acetate sample to be tested at the same concentration as the standard.

Step 2: GC-MS Method Parameters

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (Split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: 40-300 m/z

Step 3: Analysis Sequence

-

Inject the Blank to ensure no interfering peaks are present.

-

Inject the System Suitability Standard multiple times (e.g., n=5) to establish system precision. The relative standard deviation (RSD) of the peak area for the main analyte should be <2%.

-

Inject the Sample Preparation to be analyzed.

Step 4: Data Analysis

-

Integrate all peaks in the chromatogram for the sample run.

-

Calculate the area percent purity by dividing the peak area of 2-Methoxybutyl Acetate by the total area of all integrated peaks and multiplying by 100.

-

For any significant impurities, analyze the mass spectrum to tentatively identify the structure.

Workflow Visualization

The logical flow of the analytical protocol can be visualized as follows:

Caption: GC-MS workflow for 2-Methoxybutyl Acetate purity analysis.

References

-

2-Methoxybutyl Acetate . MySkinRecipes. [Link]

-

3-Methoxybutyl acetate | C7H14O3 | CID 20498 . PubChem. [Link]

-

Cas 4435-53-4,3-Methoxybutyl acetate . LookChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Methoxybutyl Acetate [myskinrecipes.com]

- 3. 2-Methoxybutyl Acetate | 1173168-18-7 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 2-Methoxybutyl Acetate | 1173168-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

- 6. 2-METHOXYBUTYL ACETATE ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 7. 2-Methoxybutyl acetate | 1173168-18-7 [sigmaaldrich.com]

Laboratory-Scale Synthesis of 2-Methoxybutyl Acetate: A Technical Guide

Abstract

This guide provides a comprehensive, in-depth protocol for the laboratory synthesis of 2-methoxybutyl acetate, a specialty solvent with applications in coatings, inks, and cleaning formulations.[1] The selected synthetic route is the Fischer-Speier esterification, a robust and well-established method for converting a carboxylic acid and an alcohol into an ester.[2] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, purification and characterization techniques, and essential safety protocols. It is intended for researchers and chemical development professionals requiring a practical, reliable method for producing this compound on a laboratory scale.

Introduction and Synthetic Strategy

2-Methoxybutyl acetate (CAS 1173168-18-7) is a colorless liquid ester recognized for its utility as a solvent in various industrial applications, including paints, coatings, and varnishes.[1] Its molecular structure, featuring both an ether and an ester functional group, imparts a favorable combination of solvency, moderate evaporation rate, and a mild odor.

For laboratory preparation, the most direct and classical approach is the Fischer-Speier esterification . This method involves the acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (2-methoxybutanol).[2]

Reaction: CH₃COOH (Acetic Acid) + CH₃CH₂CH(OCH₃)CH₂OH (2-Methoxybutanol) ⇌ CH₃COOCH₂CH(OCH₃)CH₂CH₃ (2-Methoxybutyl Acetate) + H₂O

The reaction is an equilibrium process.[2] To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is typically accomplished by using one of the reactants in excess (in this case, acetic acid) or by removing the water as it is formed.[2] This guide will employ an excess of acetic acid as the primary strategy to drive the reaction to completion.

Mechanism of Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism, activated by an acid catalyst (typically concentrated sulfuric acid).[2]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the acetic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair on the oxygen atom of the 2-methoxybutanol's hydroxyl group attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Detailed Experimental Protocol

This protocol is designed for a 0.2 mole scale synthesis. Adjustments can be made as necessary, but stoichiometry should be maintained.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Amount (mol) | Amount (g) | Amount (mL) |

| 2-Methoxybutanol | C₅H₁₂O₂ | 104.15 | 133-135 | ~0.93 | 0.20 | 20.83 | ~22.4 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 118 | 1.049 | 0.60 | 36.03 | 34.4 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~337 | 1.84 | Catalyst | ~1.84 | 1.0 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - | As needed | - |

Required Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Thermometer and adapter

-

500 mL separatory funnel

-

Erlenmeyer flasks (assorted sizes)

-

Glass funnel

-

Fractional distillation apparatus (including a fractionating column, distillation head, condenser, and receiving flasks)

-

Standard laboratory glassware and personal protective equipment (PPE)

Synthesis Workflow Diagram

Sources

A Comprehensive Spectroscopic Analysis of 2-Methoxybutyl Acetate

This technical guide provides an in-depth analysis of the spectral data for 2-Methoxybutyl Acetate (CAS No. 13532-18-8), a key solvent and intermediate in various chemical applications. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of this molecule. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the foundational principles and the practical insights necessary for confident compound identification and quality control.

Molecular Structure and Spectroscopic Overview

2-Methoxybutyl Acetate, with the molecular formula C₇H₁₄O₃, possesses a unique combination of ether and ester functionalities. This structure gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding these spectral characteristics is paramount for confirming the identity and purity of the compound in a laboratory or industrial setting.

Figure 1: Chemical structure of 2-Methoxybutyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methoxybutyl Acetate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methoxybutyl Acetate is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Data for 2-Methoxybutyl Acetate (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.99 | t | 2H | -OCH₂- |

| 3.43 | m | 1H | -CH(OCH₃)- |

| 3.32 | s | 3H | -OCH₃ |

| 2.04 | s | 3H | -C(O)CH₃ |

| 1.60 | m | 2H | -CH₂-CH₂- |

| 0.92 | t | 3H | -CH₂CH₃ |

Interpretation:

-

The singlet at 2.04 ppm integrating to 3H is characteristic of the acetyl methyl protons.

-

The singlet at 3.32 ppm integrating to 3H corresponds to the methoxy protons.

-

The multiplet at 3.43 ppm is assigned to the proton on the carbon bearing the methoxy group.

-

The triplet at 3.99 ppm corresponds to the two protons on the carbon adjacent to the acetate oxygen.

-

The multiplet at 1.60 ppm is attributed to the methylene protons of the butyl chain.

-

The triplet at 0.92 ppm is characteristic of the terminal methyl group of the butyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 2-Methoxybutyl Acetate (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 171.1 | C=O |

| 77.8 | -CH(OCH₃)- |

| 64.1 | -OCH₂- |

| 56.9 | -OCH₃ |

| 25.4 | -CH₂-CH₂- |

| 21.0 | -C(O)CH₃ |

| 11.2 | -CH₂CH₃ |

Interpretation:

-

The signal at 171.1 ppm is characteristic of the carbonyl carbon of the ester group.

-

The signal at 77.8 ppm corresponds to the carbon atom bonded to the methoxy group.

-

The signal at 64.1 ppm is assigned to the carbon atom of the methylene group attached to the acetate oxygen.

-

The signal at 56.9 ppm is due to the carbon of the methoxy group.

-

The remaining signals at 25.4 ppm , 21.0 ppm , and 11.2 ppm are assigned to the other aliphatic carbons in the molecule.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Methoxybutyl Acetate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 16 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.0 s

-

Spectral width: 240 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methoxybutyl Acetate shows characteristic absorption bands for the ester and ether groups.

Table 3: Key IR Absorption Bands for 2-Methoxybutyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 1740 | Strong | C=O stretching (ester) |

| 1240 | Strong | C-O stretching (ester) |

| 1120 | Strong | C-O-C stretching (ether) |

Interpretation:

-

The strong, sharp absorption band at 1740 cm⁻¹ is a definitive indication of the carbonyl (C=O) stretch of the ester functional group.

-

The strong band at 1240 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.

-

The presence of a strong band at 1120 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage.

-

The bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic parts of the molecule.

Figure 2: General workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectral Data for 2-Methoxybutyl Acetate

| m/z | Relative Intensity (%) | Assignment |

| 146 | 5 | [M]⁺ (Molecular Ion) |

| 115 | 20 | [M - OCH₃]⁺ |

| 87 | 100 | [CH₃C(O)OCH₂CH(OCH₃)]⁺ |

| 73 | 40 | [CH(OCH₃)CH₂CH₃]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 146 , confirming the molecular weight of 2-Methoxybutyl Acetate.

-

The peak at m/z 115 results from the loss of a methoxy radical (-OCH₃).

-

The base peak at m/z 87 is a result of a characteristic fragmentation of the ester.

-

The peak at m/z 73 corresponds to the fragmentation of the butyl chain.

-

The prominent peak at m/z 43 is due to the formation of the acetyl cation ([CH₃CO]⁺).

An In-depth Technical Guide on the Solubility of 2-Methoxybutyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxybutyl acetate is a versatile solvent increasingly utilized in various industrial and research applications, from coatings and inks to specialized chemical synthesis.[1] Its efficacy in these roles is fundamentally governed by its solubility characteristics. This guide provides a comprehensive technical overview of the solubility of 2-methoxybutyl acetate in a range of common organic solvents. We will delve into its physicochemical properties, present its miscibility with different solvent classes, outline a detailed experimental protocol for solubility determination, and explore the underlying intermolecular forces that dictate its solvent behavior. This document is intended to serve as a practical and theoretical resource for professionals requiring a deep understanding of this solvent's capabilities.

Core Principles: Physicochemical Properties of 2-Methoxybutyl Acetate

The solubility of any compound is intrinsically linked to its molecular structure and resulting physical properties. For 2-methoxybutyl acetate, these features provide a framework for understanding its interactions with other substances.

-

Molecular Structure: With the chemical formula C₇H₁₄O₃, 2-methoxybutyl acetate possesses both an ether and an ester functional group.[2] This hybrid structure is key to its versatile solvency, enabling it to engage in a variety of intermolecular interactions.

-

Polarity: The presence of oxygen atoms in both the ether and ester moieties imparts a moderate polarity to the molecule. This allows it to effectively dissolve a wide array of polar organic compounds.

-

Hydrogen Bonding: While 2-methoxybutyl acetate lacks a hydrogen-bond-donating proton, its oxygen atoms can act as hydrogen bond acceptors.[2] This is a critical factor in its miscibility with protic solvents such as alcohols.

Table 1: Key Physicochemical Properties of 2-Methoxybutyl Acetate

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | ChemScene[2] |

| Molecular Weight | 146.18 g/mol | ChemScene[2] |

| Physical State | Liquid | TCI |

| Purity | >97.0% (GC) | TCI |

Solubility Profile: Miscibility Across Solvent Classes

The adage "like dissolves like" is the guiding principle for predicting solubility.[3][4] The moderate polarity of 2-methoxybutyl acetate allows for miscibility with a broad range of common organic solvents. A related compound, 3-methoxybutyl acetate, is noted to be miscible with many organic solvents.[3][5]

Table 2: Predicted Miscibility of 2-Methoxybutyl Acetate with Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Miscibility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Miscible to Immiscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

Note: This table is based on the expected behavior of a moderately polar solvent. For critical applications, experimental verification is strongly recommended.

In the Laboratory: A Protocol for Determining Solubility and Miscibility

When precise solubility data is required, particularly for novel formulations or under specific temperature and pressure conditions, empirical testing is indispensable. The following protocol provides a robust methodology for determining the miscibility of liquids or the solubility of a solid in 2-methoxybutyl acetate.

3.1. Essential Materials and Equipment

-

High-purity 2-Methoxybutyl Acetate

-

Solute (solid or liquid) of interest

-

Analytical balance (readability ±0.1 mg)

-

Glass vials with secure caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or heating block

-

Pipettes and graduated cylinders for accurate volume measurement

3.2. Experimental Workflow Diagram

Caption: A stepwise workflow for the experimental determination of solubility.

3.3. Detailed Step-by-Step Procedure

-

Preparation: Begin by adding a precisely weighed amount of the solid solute or a specific volume of the liquid solute to a vial.

-

Solvent Addition: Introduce a known volume of 2-methoxybutyl acetate into the vial.

-

Equilibration: Securely cap the vial and place it on a magnetic stirrer. For non-ambient temperature studies, submerge the vial in a temperature-controlled bath. Allow the mixture to stir for a period sufficient to ensure equilibrium is reached (this can vary from a few hours to overnight).

-

Visual Assessment: After equilibration, cease stirring and visually inspect the mixture. A single, clear phase indicates miscibility or complete dissolution. The presence of two distinct layers, cloudiness, or undissolved solid signifies immiscibility or that the saturation point has been exceeded.[4]

-

Titration to Saturation Point:

-

If the components are miscible, incrementally add more solute, allowing the system to re-equilibrate after each addition, until phase separation or precipitation occurs.

-

If the components are immiscible, incrementally add more 2-methoxybutyl acetate until a single phase is achieved.

-

-

Quantification: Record the amounts of solute and solvent used to define the solubility limit under the tested conditions. Express the results in appropriate units, such as g/100 mL, mol/L, or as a percentage by weight or volume.

The "Why": A Deeper Look at Intermolecular Forces

The observed solubility of 2-methoxybutyl acetate is a direct result of the balance of intermolecular forces between it and the solvent molecules.

Caption: Dominant intermolecular forces governing the solubility of 2-methoxybutyl acetate in various solvent classes.

-

With Protic Solvents: The ability of the ether and ester oxygens in 2-methoxybutyl acetate to accept hydrogen bonds is the primary driver of its miscibility with alcohols.

-

With Aprotic Polar Solvents: Strong dipole-dipole interactions between the polar groups of 2-methoxybutyl acetate and solvents like acetone lead to high solubility.

-

With Non-polar Solvents: In mixtures with aliphatic hydrocarbons, the only significant attractive forces are weak London dispersion forces. These are generally insufficient to overcome the stronger dipole-dipole interactions between the 2-methoxybutyl acetate molecules, resulting in poor miscibility.

Concluding Remarks for the Practicing Scientist

2-Methoxybutyl acetate's unique molecular structure, combining both ether and ester functionalities, endows it with a versatile and favorable solubility profile for a wide range of applications. Its miscibility is greatest with polar and moderately polar organic solvents, driven by dipole-dipole interactions and its capacity as a hydrogen bond acceptor. For any application where the precise limits of solubility are critical, the experimental protocols detailed herein provide a reliable framework for empirical determination. A foundational understanding of the intermolecular forces at play will empower researchers and formulation scientists to make more informed and predictive solvent selections, ultimately accelerating research and development.

References

-

National Center for Biotechnology Information. "Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation." PubMed Central. Retrieved from [Link]

-

Scribd. Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids. Retrieved from [Link]

-

Waters. Solvent miscibility. Retrieved from [Link]

-

Solubility of Things. 3-Methoxybutyl acetate. Retrieved from [Link]

-

Academic Journals. "Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course." Retrieved from [Link]

-

Bellevue College. Experiment 2 # Solubility 13. Retrieved from [Link]

-

MySkinRecipes. 2-Methoxybutyl Acetate. Retrieved from [Link]

-

The Good Scents Company. 2-methoxyethyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. "3-Methoxybutyl acetate." PubChem Compound Summary. Retrieved from [Link]

Sources

A Comprehensive Safety Protocol for the Laboratory Use of 2-Methoxybutyl Acetate

Executive Overview and Scientific Context

2-Methoxybutyl Acetate (CAS No. 1173168-18-7) is an ester solvent utilized in various industrial and research applications, including the formulation of coatings, inks, and cleaning agents.[1] Its utility in the laboratory, particularly in drug development and materials science, stems from its moderate evaporation rate and effective solvency.[1] However, a thorough review of publicly available safety literature reveals a significant scarcity of detailed toxicological and handling data specific to this exact isomer.

This guide is designed for researchers, scientists, and laboratory professionals to establish a robust safety framework for handling 2-Methoxybutyl Acetate. In the absence of a complete, peer-reviewed safety profile for this specific compound, this document employs a foundational risk management strategy: leveraging comprehensive safety data from structurally similar isomers and related acetate solvents. By explaining the causality behind each safety recommendation, this guide provides a self-validating system of protocols that prioritizes researcher safety and experimental integrity.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive risk assessment. While detailed toxicological data is limited, the basic physicochemical characteristics of 2-Methoxybutyl Acetate are established and crucial for anticipating its behavior in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1173168-18-7 | [2] |

| Synonyms | Acetic Acid 2-Methoxybutyl Ester | [2] |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.19 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Flash Point | 57 °C | [3] |

| Storage | Room temperature; recommended cool (<15°C), dark, dry place | [2][3] |

Hazard Identification and GHS Classification

The primary, officially documented hazard for 2-Methoxybutyl Acetate is its flammability.[3] Other potential hazards are inferred from related compounds, such as 3-Methoxybutyl Acetate and other glycol ether acetates.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Selected) |

| Flammable Liquids | Warning | H226: Flammable liquid and vapor.[3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] P233: Keep container tightly closed.[3] P240: Ground and bond container and receiving equipment.[3] | |

| Potential Eye/Skin Irritation | Warning | May cause skin and eye irritation.¹ | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Potential CNS Effects | Warning | May cause drowsiness or dizziness.¹[4][5] | P261: Avoid breathing mist or vapors.[4] P271: Use only outdoors or in a well-ventilated area.[4] |

¹Note: Skin/eye irritation and CNS effects are not formally classified for 2-Methoxybutyl Acetate but are common hazards associated with similar organic solvents and glycol ether acetates. These should be assumed as potential risks.[4][6]

Laboratory Handling and Engineering Controls

The primary routes of exposure are inhalation, skin contact, and eye contact.[7] Engineering controls are the most effective way to mitigate these risks. The flammability of the compound dictates specific handling procedures to prevent ignition.

Ventilation and Containment

The causality for stringent ventilation is twofold: mitigating inhalation risk and preventing the accumulation of flammable vapors. Vapors from solvents like this are typically heavier than air and can accumulate in low-lying areas.[8][9]

-

Primary Handling: All transfers, aliquoting, and experimental use of 2-Methoxybutyl Acetate must be conducted within a certified chemical fume hood.

-

Ventilation Principle: The fume hood provides local exhaust ventilation, capturing vapors at the source and preventing them from entering the researcher's breathing zone and the general laboratory atmosphere. Ensure the sash is kept at the lowest practical height.

Ignition Source Control

With a flash point of 57°C, 2-Methoxybutyl Acetate can form an explosive mixture with air at moderately elevated temperatures.[3][10]

-

Protocol:

-

Eliminate all potential ignition sources from the handling area. This includes open flames (Bunsen burners), hot plates, and non-intrinsically safe electrical equipment like stir plates or ovens.[4][9]

-

Use non-sparking tools for opening or manipulating containers.[3][4]

-

When transferring significant quantities (>1L), ground and bond containers to prevent the buildup of static electricity, which can generate an ignition-capable spark.[3][4]

-

Caption: Universal first-aid response workflow for chemical exposure.

Step-by-Step First-Aid Measures

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release and Spill Management

A prepared response is essential for safely managing a spill. The protocol must prioritize personnel safety and environmental containment.

Spill Response Protocol

-

Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large (>200 mL), evacuate the laboratory and contact the institutional safety office.

-

Eliminate Ignition Sources: Immediately turn off all nearby heat sources and electrical equipment. [8][10]3. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including solvent-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

-

Contain & Absorb:

-

Collect & Dispose:

-

Carefully collect the absorbed material using non-sparking tools.

-

Place the collected waste into a clearly labeled, sealable container for hazardous waste. [13] * Dispose of the waste in accordance with institutional and local regulations. [4]7. Decontaminate: Clean the spill area with soap and water.

-

Caption: Step-by-step decision workflow for managing a chemical spill.

Storage, Incompatibility, and Disposal

-

Storage: Store containers in a cool, dry, well-ventilated area designated for flammable liquids. [9][13]Keep containers tightly sealed to prevent vapor escape and potential peroxide formation. [9]Store away from heat and direct sunlight. [9]* Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [10]The substance can presumably form explosive peroxides over time, especially if inhibitors are depleted. [10][13]It is prudent to date containers upon receipt and opening and to test for peroxides before distillation or concentration. [10][13]* Disposal: 2-Methoxybutyl Acetate and any materials contaminated with it must be disposed of as hazardous waste. [4]Do not dispose of it down the drain. [12]Follow all local, regional, and national regulations for chemical waste disposal. [4][12]

References

-

Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health.

-

Safety Data Sheet: Butoxyl (3-methoxybutyl acetate). OQEMA LTD.

-

Safety data sheet - Methoxypropylacetat. Möller Chemie.

-

First Aid Procedures for Chemical Hazards | NIOSH. Centers for Disease Control and Prevention.

-

Safety Data Sheet: 2-methoxypropyl acetate. Chemos GmbH & Co.KG.

-

SAFETY DATA SHEET - 2-Methoxy-1-methylethyl acetate. Sigma-Aldrich.

-

ICSC 0476 - 2-METHOXYETHYL ACETATE. Inchem.org.

-

Safety data sheet - 2-methoxyethyl acetate. CPAchem.

-

SAFETY DATA SHEET - 2-Methoxyethyl Acetate. TCI Chemicals.

-

Safety data sheet - METHOXYPROPYLACETATE. BASF.

-

2-Methoxybutyl Acetate | 1173168-18-7. TCI Deutschland GmbH.

-

Tert-butyl 2-methoxyacetate. AK Scientific, Inc.

-

2-Methoxyethyl acetate - Material Safety Data Sheet. Santa Cruz Biotechnology.

-

1173168-18-7 | 2-Methoxybutyl acetate. ChemScene.

-

Safety Data Sheet: 2-methoxy-1-methylethyl acetate. Chemos GmbH & Co.KG.

-

2-Methoxybutyl Acetate. MySkinRecipes.

-

NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol acetate. Centers for Disease Control and Prevention.

-

SAFETY DATA SHEET - 3-Methoxybutyl Acetate. TCI Chemicals.

-

SAFETY DATA SHEET (REACH). NEUCE.

-

2-Methoxybutyl Acetate 1173168-18-7. Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. 2-Methoxybutyl Acetate [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methoxybutyl Acetate | 1173168-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. download.basf.com [download.basf.com]

- 6. nj.gov [nj.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol acetate [cdc.gov]

- 8. scribd.com [scribd.com]

- 9. chemos.de [chemos.de]

- 10. ICSC 0476 - 2-METHOXYETHYL ACETATE [inchem.org]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. moellerchemie.com [moellerchemie.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

2-Methoxybutyl Acetate: A Technical Guide to Potential Research Applications

This guide provides an in-depth exploration of 2-Methoxybutyl Acetate (CAS No. 1173168-18-7), a versatile solvent with emerging potential as a building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond the compound's established industrial uses to illuminate its prospective research applications, grounded in its chemical properties and the reactivity of its constituent functional groups.

Section 1: Core Chemical and Physical Properties

2-Methoxybutyl Acetate is a colorless liquid characterized by a unique combination of an ether and an ester functional group.[1][2] This structure imparts a moderate polarity and a good solvency for a range of organic compounds.[1]

Table 1: Physicochemical Properties of 2-Methoxybutyl Acetate

| Property | Value | Source(s) |

| CAS Number | 1173168-18-7 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₁₄O₃ | [1][2][6][10] |

| Molecular Weight | 146.19 g/mol | [1][3][10] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Purity | Typically >97.0% (GC) | [5] |

| Flash Point | 57 °C | [11] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [11] |

| SMILES | CCC(COC(=O)C)OC | [2][6][7] |

| InChI Key | ZWUWDFWEMWMTHX-UHFFFAOYSA-N | [3][10] |

Section 2: Synthesis of 2-Methoxybutyl Acetate

The primary route for synthesizing 2-Methoxybutyl Acetate is the Fischer esterification of its parent alcohol, 2-methoxybutanol, with acetic acid, typically in the presence of an acid catalyst.[12] The reaction is reversible, and thus, removal of water is essential to drive the equilibrium toward the product.[13]

Detailed Experimental Protocol: Fischer Esterification

Objective: To synthesize 2-Methoxybutyl Acetate from 2-methoxybutanol and acetic acid.

Materials:

-

2-Methoxybutanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 2-methoxybutanol and a molar excess (typically 1.5 to 2 equivalents) of glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Set up the apparatus for reflux with a Dean-Stark trap to collect the water byproduct.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction has ceased to produce water, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid - perform carefully due to CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude 2-Methoxybutyl Acetate by fractional distillation under reduced pressure to obtain the pure product.

Section 3: Potential Research Applications

While extensively used as a solvent in industrial formulations such as paints, coatings, inks, and adhesives, the research applications of 2-Methoxybutyl Acetate are less explored.[1] Its classification by some chemical suppliers as an "Organic Synthesis Building Block" suggests its potential in the synthesis of more complex molecules.[1][14]

As a Precursor to Chiral Building Blocks

The parent alcohol, 2-methoxybutanol, is a chiral molecule.[15][16] This intrinsic chirality can be exploited in asymmetric synthesis. 2-Methoxybutyl Acetate, derived from either a racemic or an enantiomerically pure form of the alcohol, can serve as a protected form of this chiral alcohol.

Workflow: Chiral Building Block Synthesis

Caption: Workflow for utilizing chiral 2-Methoxybutyl Acetate.

In the Synthesis of Novel Ester Derivatives

The acetate group of 2-Methoxybutyl Acetate can undergo transesterification reactions, allowing for the introduction of more complex ester functionalities.[17] This can be a valuable strategy for the late-stage functionalization of molecules in drug discovery programs.

As a Protecting Group for Alcohols

While the acetate group itself is a common protecting group for alcohols, the entire 2-methoxybutyl moiety could potentially be used to protect a carboxylic acid. However, its application in this regard has not been documented and would require further investigation. A more plausible scenario is the use of the acetate as a protecting group for the 2-methoxybutanol hydroxyl group during other chemical transformations.

Section 4: Spectroscopic and Analytical Data (Representative)

Authentic, publicly available spectroscopic data for 2-Methoxybutyl Acetate is limited. The following represents predicted data based on the compound's structure and typical values for similar molecules.

Table 2: Predicted Spectroscopic Data for 2-Methoxybutyl Acetate

| Technique | Predicted Features |

| ¹H NMR | - Singlet around 2.0-2.1 ppm: Acetate methyl protons (3H).- Multiplets between 3.3-3.6 ppm: Protons on the carbon bearing the methoxy group and the methylene protons adjacent to the ester oxygen (3H).- Singlet around 3.3 ppm: Methoxy protons (3H).- Multiplet around 1.5-1.7 ppm: Methylene protons of the butyl chain (2H).- Triplet around 0.9-1.0 ppm: Terminal methyl protons of the butyl chain (3H). |

| ¹³C NMR | - Peak around 170-172 ppm: Carbonyl carbon of the acetate.- Peak around 70-80 ppm: Carbon bearing the methoxy group.- Peak around 65-70 ppm: Methylene carbon attached to the ester oxygen.- Peak around 55-60 ppm: Methoxy carbon.- Peak around 20-25 ppm: Acetate methyl carbon.- Peaks for the remaining butyl chain carbons. |

| IR Spectroscopy | - Strong, sharp peak around 1740 cm⁻¹: C=O stretch of the ester.- Peaks in the range of 1000-1300 cm⁻¹: C-O stretching of the ester and ether linkages.- Peaks in the range of 2850-3000 cm⁻¹: C-H stretching of the alkyl groups. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): m/z = 146.- Key Fragmentation Patterns: Loss of the acetyl group (CH₃CO), loss of the methoxy group (OCH₃), and cleavage of the butyl chain. |

Analytical Methodologies:

-

Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of 2-Methoxybutyl Acetate. A non-polar or medium-polarity column would be suitable.

-

Purity Analysis: Purity is typically determined by GC analysis, often reported as a percentage of the total peak area.[5][10]

Section 5: Safety and Handling

2-Methoxybutyl Acetate is a flammable liquid and vapor.[11] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[11]

It is important to distinguish 2-Methoxybutyl Acetate from related compounds like 2-methoxyethyl acetate, which has known reproductive toxicity. The toxicological properties of 2-Methoxybutyl Acetate have not been as extensively studied, and it should be handled with care.

Section 6: Conclusion and Future Outlook

2-Methoxybutyl Acetate is a compound with a well-established role as an industrial solvent. However, its potential in research, particularly in organic synthesis, is an area ripe for exploration. Its chiral nature and the reactivity of its ester functional group present opportunities for its use as a versatile building block in the synthesis of complex organic molecules. Further research is needed to fully elucidate its reactivity and to develop specific applications in areas such as medicinal chemistry and materials science. This guide serves as a foundational resource to encourage and facilitate such investigations.

References

-

MySkinRecipes. (n.d.). 2-Methoxybutyl Acetate. Retrieved from [Link]

-

BOC Sciences. (n.d.). 2-Methoxybutyl Acetate CAS NO.1173168-18-7. LookChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxybutyl Acetate. Retrieved from [Link]

-

Appchem. (n.d.). 2-Methoxybutyl Acetate | 1173168-18-7 | C7H14O3. Retrieved from [Link]

-

ResearchGate. (2025). Toxicity Review of Ethylene Glycol Monomethyl Ether and its Acetate Ester. Retrieved from [Link]

- Google Patents. (n.d.). CN1515537A - The synthetic method of propylene glycol methyl ether acetate.

-

Silver Fern Chemical. (n.d.). Glycol Ether DE Acetate: A High-Performance Solvent for Coatings, Cleaning, and More. Retrieved from [Link]

- Google Patents. (n.d.). US5659073A - Process for making glycol ether acetates.

-

LibreTexts. (2023). 22.3. Reaction of acyl derivatives with weak nucleophiles. Retrieved from [Link]

-

YouTube. (2020). 26.03 Acetals as Protecting Groups. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-1-butanol (C5H12O2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxybutyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybutan-1-ol | C5H12O2 | CID 85854. Retrieved from [Link]

-

J-GLOBAL. (n.d.). (R)-2-Methoxy-1-butanol | Chemical Substance Information. Retrieved from [Link]

-

YouTube. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

Sources

- 1. 3-Methoxy-2-butanol | 53778-72-6 | Benchchem [benchchem.com]

- 2. arrochem.com [arrochem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. labproinc.com [labproinc.com]

- 6. Acetic Acid Esters, Acetates [organic-chemistry.org]

- 7. 1173168-18-7|2-MEthoxybutyl acetate|BLD Pharm [bldpharm.com]

- 8. 1173168-18-7 | CAS DataBase [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Methoxybutyl acetate | 1173168-18-7 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Methoxyethyl acetate(110-49-6) 1H NMR [m.chemicalbook.com]

- 13. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 14. Glycol Ether DE Acetate: A High-Performance Solvent for Coatings, Cleaning, and More [silverfernchemical.com]

- 15. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (R)-2-Methoxy-1-butanol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 17. youtube.com [youtube.com]

discovery and history of 2-Methoxybutyl Acetate

An In-depth Technical Guide to the Synthesis and Industrial Emergence of 2-Methoxybutyl Acetate

Abstract

2-Methoxybutyl Acetate (CAS No. 1173168-18-7) is an ether-ester solvent recognized for its utility in coatings, inks, and cleaning formulations.[1] Unlike compounds with a singular moment of discovery, its history is intertwined with the systematic industrial development of glycol ether acetates as performance solvents. This guide provides a detailed examination of the probable synthetic pathways leading to 2-Methoxybutyl Acetate, grounded in established chemical principles and analogous industrial processes. It explores the logical two-step synthesis, starting from the preparation of the precursor alcohol, 2-methoxybutanol, followed by its esterification. The narrative focuses on the evolution of these manufacturing techniques, reflecting a broader history of process optimization in the chemical industry. This document serves as a technical resource for researchers and professionals in chemical synthesis and product development.

Introduction: Defining 2-Methoxybutyl Acetate

2-Methoxybutyl Acetate is a bifunctional molecule incorporating both an ether and an ester group. This unique structure imparts a favorable combination of properties, including moderate volatility, good solvency for a wide range of resins and polymers, and a mild odor, making it a versatile choice in various industrial applications.[1] Its primary role is as a solvent in paints, varnishes, and wood finishes, where it promotes smooth application and finish.[1]

The history of 2-Methoxybutyl Acetate is not one of celebrated discovery but of practical industrial innovation. Its emergence is a result of the chemical industry's ongoing search for effective and safer solvent systems. The synthesis and application of related isomers, such as 3-Methoxybutyl Acetate, are well-documented in patent literature, providing a clear blueprint for the production and utilization of the 2-isomer.

Chapter 1: The Foundational Chemistry of Synthesis

The creation of 2-Methoxybutyl Acetate is fundamentally a two-stage process, reflecting a common strategy in organic synthesis: formation of an alcohol precursor followed by its conversion to an ester.

-

Stage 1: Synthesis of 2-Methoxybutanol. The ether linkage is typically formed first by reacting a suitable precursor with methanol.

-

Stage 2: Esterification. The resulting 2-methoxybutanol is then reacted with acetic acid or its anhydride to form the final acetate ester.

This section will detail the chemistry underpinning these two crucial steps.

Synthesis of the Precursor: 2-Methoxybutanol

The most direct and industrially viable method for producing 2-methoxybutanol is through the ring-opening reaction of 1,2-butylene oxide with methanol. This reaction is typically catalyzed by either an acid or a base. The catalyst choice is critical as it dictates the regioselectivity of the reaction—that is, which carbon atom of the epoxide ring the methanol attacks.

-

Base Catalysis: Under basic conditions, the methoxide ion (CH₃O⁻) acts as the nucleophile. It attacks the less sterically hindered carbon atom of the epoxide ring (the terminal C1 carbon), leading primarily to the formation of 1-methoxy-2-butanol.

-

Acid Catalysis: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The methanol then attacks the more substituted carbon atom (the C2 carbon), which can better stabilize the partial positive charge in the transition state. This pathway yields the desired 2-methoxybutanol .

Methodology: Acid-Catalyzed Synthesis of 2-Methoxybutanol

Objective: To synthesize the precursor alcohol, 2-methoxybutanol, via the acid-catalyzed ring-opening of 1,2-butylene oxide with methanol.

Reagents:

-

1,2-Butylene Oxide

-

Methanol (in excess, also serves as solvent)

-

Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

Procedure:

-

A reaction vessel is charged with an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the methanol and the mixture is cooled in an ice bath.

-

1,2-Butylene oxide is added dropwise to the cooled methanol/acid mixture under continuous stirring. The temperature is maintained below 10°C to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

The reaction is quenched by slowly adding a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

The excess methanol is removed by distillation.

-

The resulting crude product is purified by fractional distillation to isolate 2-methoxybutanol.

Esterification: From Alcohol to Acetate

The second stage of the synthesis is the conversion of 2-methoxybutanol to 2-Methoxybutyl Acetate. This is achieved through Fischer-Speier esterification, a classic organic reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

The reaction is an equilibrium process. To drive it towards the product (the ester), the water formed during the reaction must be removed, typically by azeotropic distillation.

Chapter 2: Evolution of Manufacturing Processes

While the fundamental chemistry of esterification has remained unchanged, the industrial processes for manufacturing ether acetates have evolved significantly to improve efficiency, reduce costs, and minimize environmental impact. Early batch processes have given way to more sophisticated continuous reaction systems.

Patents for related ether acetates reveal a clear trend towards continuous production. For instance, methods for preparing 1-Methoxy-2-propyl acetate and 2-Butoxyethyl acetate describe using a solid acid catalyst in a fixed-bed reactor.[2][3] This approach offers several advantages over traditional batch processing:

-

Simplified Operation: Continuous flow simplifies the manufacturing process.[2][3]

-

Increased Efficiency: Production efficiency is greatly improved.[2]

-

Reduced Waste: The need for neutralization and washing steps is eliminated, reducing solid and liquid waste.[2][3]

-

Catalyst Reusability: Solid acid catalysts have a long service life and can be reused.[3]

These continuous esterification systems typically involve preheating the alcohol and acetic acid, passing them through one or more heated fixed-bed reactors containing a solid acid catalyst, and continuously removing the water byproduct through azeotropic distillation to drive the reaction to completion.[2] The final product is then purified by rectification.

Methodology: Continuous Esterification Protocol

Objective: To produce 2-Methoxybutyl Acetate via a continuous fixed-bed reaction system, adapted from established industrial processes for similar ether acetates.[2][3]

Equipment:

-

Feed pumps for 2-methoxybutanol and acetic acid

-

Heat exchanger/preheater

-

Two sequential fixed-bed reactors packed with a solid acid catalyst (e.g., macroporous ion-exchange resin[4])

-

Azeotropic distillation column

-

Rectification column

Procedure:

-

2-Methoxybutanol and acetic acid are pumped at a specified molar ratio (e.g., 1:1.2) and preheated to the reaction temperature (e.g., 110°C).[2]

-

The heated feedstock is continuously fed into the first fixed-bed reactor. The esterification reaction begins as the mixture passes over the solid acid catalyst.

-

The output from the first reactor, now containing the ester, water, and unreacted starting materials, is fed into an azeotropic distillation column. Here, the water byproduct is continuously removed.

-

The water-depleted organic phase is then fed into a second fixed-bed reactor to further drive the conversion towards the final product.

-

The product stream from the second reactor undergoes final purification in a rectification column to separate the pure 2-Methoxybutyl Acetate from any remaining reactants, which are then recycled.

// Nodes Feed [label="Feedstock\n(2-Methoxybutanol + Acetic Acid)"]; Preheater [label="Preheater"]; Reactor1 [label="Fixed-Bed Reactor 1\n(Solid Acid Catalyst)"]; Distill [label="Azeotropic Distillation\n(Water Removal)"]; Reactor2 [label="Fixed-Bed Reactor 2"]; Purify [label="Rectification Column"]; Product [label="Pure 2-Methoxybutyl Acetate", shape=cylinder, fillcolor="#34A853"]; Waste [label="Water", shape=cylinder, fillcolor="#EA4335"]; Recycle [label="Recycled Reactants", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Feed -> Preheater; Preheater -> Reactor1; Reactor1 -> Distill; Distill -> Reactor2 [label="Organic Phase"]; Distill -> Waste [label="Aqueous Phase"]; Reactor2 -> Purify; Purify -> Product [label="Final Product"]; Purify -> Recycle [label="Unreacted Material"];

caption [label="Workflow for continuous production.", shape=plaintext, fontcolor="#5F6368"]; } caption: "Workflow for continuous production."

Chapter 3: Historical and Current Applications

The industrial value of 2-Methoxybutyl Acetate is defined by its performance as a solvent. Its historical development is tied to the needs of the coatings, inks, and chemical manufacturing industries.

| Application Area | Function and Rationale |

| Paints & Coatings | Acts as a flow and leveling agent, ensuring a smooth and uniform finish. Its moderate evaporation rate prevents defects like blistering or orange peel.[1] |

| Inks & Dyes | Serves as a carrier for pigments and resins, enhancing performance and durability in printing processes.[1] |

| Adhesives | Dissolves various polymers and resins used in adhesive formulations. |

| Cleaning Products | Used in degreasers and surface cleaners for its ability to effectively dissolve oils and greases.[1] |

| Cosmetics | Finds niche applications in cosmetics and perfumes due to its low toxicity and mild odor.[1] |

The adoption of ether acetates like 2-Methoxybutyl Acetate reflects a broader trend away from more hazardous and environmentally harmful solvents. Its favorable toxicological profile and compatibility with a wide range of materials have cemented its place as a versatile component in modern chemical formulations.

Conclusion

The story of 2-Methoxybutyl Acetate is not one of a singular breakthrough but of incremental and logical process development. Its synthesis is a straightforward application of fundamental organic reactions—epoxide ring-opening and Fischer esterification. The evolution of its manufacturing from simple batch reactions to sophisticated continuous processes mirrors the advancement of chemical engineering as a whole. As industries continue to seek safer, more efficient, and environmentally conscious materials, the utility and importance of well-designed solvents like 2-Methoxybutyl Acetate are assured.

References

- 2-Methoxybutyl Acet

- CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction.

- CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction.

- DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol

- Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.

- JPH07138199A - Production of 3-methoxybutanol and butanol

- 2-Methoxybutyl Acet

- 3-Methoxybutyl acet

Sources

- 1. 2-Methoxybutyl Acetate [myskinrecipes.com]

- 2. CN101337885B - Method for preparing 1-Methoxy-2-propyl acetate by continuous esterification reaction - Google Patents [patents.google.com]

- 3. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]

- 4. isites.info [isites.info]

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxybutyl Acetate as a Reaction Solvent

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Modern Solvent for Greener Chemical Synthesis

In the landscape of chemical and pharmaceutical development, the choice of a reaction solvent is a critical decision that profoundly impacts reaction efficiency, product purity, process safety, and environmental footprint. Historically, conventional solvents such as toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) have been staples in the synthetic chemist's toolkit. However, growing regulatory scrutiny and a collective drive towards sustainable "green chemistry" have spurred the search for safer, more environmentally benign alternatives.